Ácido desoxicólico-24-13C

Descripción general

Descripción

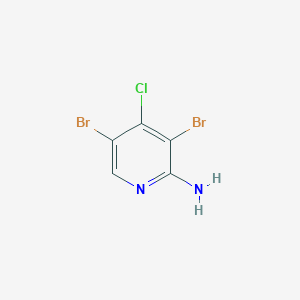

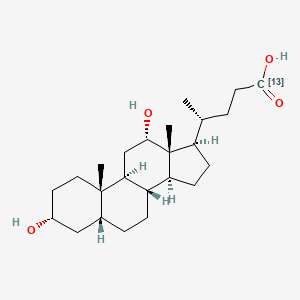

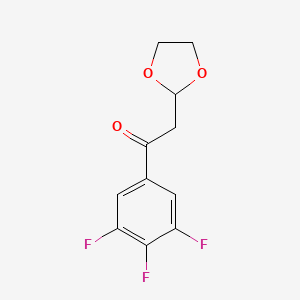

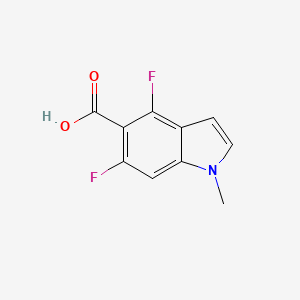

Deoxycholic acid-24-13C, also known as DCA-24-13C or 13C-labeled deoxycholic acid, is a bile acid derivative . It has an empirical formula of 13CC23H40O4 .

Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .Molecular Structure Analysis

The molecular weight of Deoxycholic acid-24-13C is 393.56 . The SMILES string representation of its structure isC [C@H] (CC [13C] (O)=O) [C@H]1CC [C@H]2 [C@@H]3CC [C@@H]4C [C@H] (O)CC [C@]4 (C) [C@H]3C [C@H] (O) [C@]12C . Chemical Reactions Analysis

Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .Physical and Chemical Properties Analysis

Deoxycholic acid-24-13C is a powder . It has a melting point of 171-174 °C .Aplicaciones Científicas De Investigación

Estudios de Metabolismo

El ácido desoxicólico-24-13C sirve como un excelente trazador para estudiar el metabolismo de los ácidos biliares. Los investigadores pueden rastrear su destino dentro del cuerpo, comprendiendo cómo se sintetiza, modifica y excreta. A diferencia de los ácidos biliares marcados con tritio o deuterio, la etiqueta 13C permanece estable tanto química como metabólicamente .

Aplicaciones de Espectrometría de Masas (MS)

La pureza isotópica del compuesto (99% 13C) lo hace adecuado para experimentos de espectrometría de masas. Los investigadores pueden usarlo para desarrollar ensayos dirigidos, cuantificar ácidos biliares y explorar vías metabólicas. Su cambio de masa distintivo (M+1) ayuda a identificar y cuantificar moléculas etiquetadas en muestras biológicas complejas .

Investigación Metabolómica

En metabolómica, el ácido desoxicólico-24-13C contribuye a comprender la huella metabólica de varios tejidos y fluidos biológicos. Al analizar su presencia y distribución, los investigadores obtienen información sobre las vías metabólicas relacionadas con los ácidos biliares y los posibles biomarcadores .

Colestasis y Enfermedades Hepáticas

La colestasis, caracterizada por el flujo biliar deteriorado, afecta la función hepática. Los investigadores pueden utilizar el ácido desoxicólico-24-13C para investigar perfiles alterados de ácidos biliares en condiciones colestásicas. Comprender estos cambios puede conducir a nuevas estrategias terapéuticas para las enfermedades hepáticas .

Estudios de Interacción con Fármacos

La etiqueta isotópica estable del compuesto permite a los investigadores estudiar las interacciones farmacológicas que involucran transportadores de ácidos biliares. Al rastrear su movimiento a través de las membranas celulares y las proteínas de transporte, los científicos obtienen información sobre las interacciones fármaco-ácido biliar y las posibles implicaciones farmacocinéticas .

Metabolómica Resuelta por Isótopos Estables (SIRM)

El ácido desoxicólico-24-13C juega un papel crucial en los estudios SIRM. Los investigadores pueden administrarlo a modelos animales o cultivos celulares y rastrear su incorporación en varios metabolitos. Este enfoque proporciona información dinámica sobre los flujos metabólicos y las actividades de las vías .

Mecanismo De Acción

Target of Action

Deoxycholic acid-24-13C primarily targets adipocytes, which are fat cells in the body . It also interacts with certain proteins in neuronal cells, notably Nicastrin and Casein kinase 1 epsilon .

Mode of Action

Deoxycholic acid-24-13C, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process involves the destruction of fat cells in the tissue. In neuronal cells, Deoxycholic acid-24-13C interacts with the Nicastrin subunit of γ-secretase, significantly contributing to the formation of amyloid beta .

Biochemical Pathways

Deoxycholic acid-24-13C affects several biochemical pathways. As a bile acid, it emulsifies fat in the gut . It also plays a role in the HIF-1 signaling pathway and PI3K-Akt signaling . Furthermore, it’s involved in metabolic processes such as nucleotide metabolism, biosynthesis of cofactors, and purine metabolism .

Pharmacokinetics

As a bile acid, it is known to emulsify and solubilize dietary fats in the intestine . This suggests that it may have good bioavailability due to its role in fat digestion and absorption.

Result of Action

The action of Deoxycholic acid-24-13C results in the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . In neuronal cells, its interaction with the Nicastrin subunit of γ-secretase contributes to the formation of amyloid beta .

Action Environment

The action of Deoxycholic acid-24-13C can be influenced by environmental factors such as diet and antibiotic intake, which can alter the composition of the gut microbiota . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as Deoxycholic acid-24-13C . Therefore, changes in the gut microbiota can potentially affect the production and action of Deoxycholic acid-24-13C.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Deoxycholic acid-24-13C plays a significant role in biochemical reactions. It emulsifies and solubilizes dietary fats in the intestine . When injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue .

Cellular Effects

Deoxycholic acid-24-13C has various effects on different types of cells and cellular processes. It influences cell function by disrupting cell membranes in adipocytes, leading to the destruction of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Molecular Mechanism

The mechanism of action of Deoxycholic acid-24-13C involves the emulsification of fat in the gut. When synthetically derived Deoxycholic acid-24-13C is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

It is known that Deoxycholic acid-24-13C is a stable compound .

Dosage Effects in Animal Models

In animal models, the effects of Deoxycholic acid-24-13C vary with different dosages. For instance, a study in rats showed that Deoxycholic acid-24-13C produces a significant inflammatory process in the structures. It can cause skin ulcerations and, in salivary glands, it causes loss of tissue architecture and fibrosis .

Metabolic Pathways

Deoxycholic acid-24-13C is involved in the metabolism of fats. It emulsifies and solubilizes dietary fats in the intestine . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .

Subcellular Localization

As a bile acid, it is likely to be found in the cytosol where it plays a role in the emulsification and solubilization of dietary fats .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-JJUQXLBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736186 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-37-0 | |

| Record name | Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxycholic acid-24-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Deoxycholic acid-24-13C used in this study instead of Deoxycholic acid-2,2,4,4-2H4?

A1: The study aimed to simultaneously analyze the kinetics of deoxycholic acid, cholic acid, AND chenodeoxycholic acid. To achieve this, distinct isotopic labels were necessary for each bile acid. While the researchers investigated the use of Deoxycholic acid-2,2,4,4-2H4 and found it to be a stable isotope marker comparable to Deoxycholic acid-24-13C for determining deoxycholic acid kinetics, they chose to use Deoxycholic acid-24-13C in the final analysis. This is likely because using the same isotopic label (24-13C) for both cholic acid and chenodeoxycholic acid simplified the analysis and interpretation of the data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)

![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)